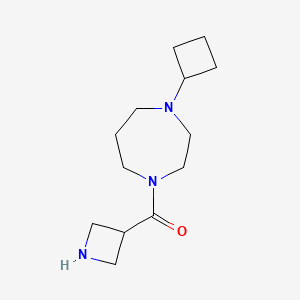

1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane

Description

Properties

IUPAC Name |

azetidin-3-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O/c17-13(11-9-14-10-11)16-6-2-5-15(7-8-16)12-3-1-4-12/h11-12,14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHXCPKZGJAJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Azetidin-3-ylcarbonyl Intermediate

The azetidin-3-ylcarbonyl fragment is typically prepared starting from 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid. The key step involves converting the carboxylic acid into a suitable activated intermediate for amide bond formation.

Activation of Carboxylic Acid:

1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid is reacted with 1,1'-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–20 °C for 1–2 hours to form an active imidazolide intermediate.Amide Formation:

The activated intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride or methoxy(methyl)amine hydrochloride in the presence of a base such as triethylamine or diisopropylethylamine (DIEA) at room temperature for 1–18 hours to give tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate or related amides.Purification:

The crude product is purified by silica gel chromatography using heptane/ethyl acetate or petroleum ether/ethyl acetate mixtures as eluents.

Reaction Conditions and Yields:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Activation with CDI | CDI (1.1 eq), THF or DCM, 0–20 °C, 1–1.5 h | Quantitative | Formation of imidazolide intermediate |

| Amide formation | N,O-dimethylhydroxylamine HCl, Et3N or DIEA, RT, 1–18 h | 78–100 | Stirring at room temperature |

| Purification | Silica gel chromatography, PE/EA 1:1 or 50:50 | — | Colorless oil isolated |

- ^1H NMR (CDCl3) shows signals consistent with azetidine ring protons and methoxy/methyl groups.

- LCMS confirms molecular ion peaks corresponding to the expected product mass.

Coupling with 4-Cyclobutyl-1,4-diazepane Derivative

The next step involves coupling the azetidin-3-ylcarbonyl intermediate with the 4-cyclobutyl-1,4-diazepane moiety to form the target compound.

Carbodiimide-Mediated Coupling:

Using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases like DIEA in dimethylformamide (DMF) at room temperature.Palladium-Catalyzed Amination:

In some cases, palladium acetate with ligands (e.g., BINAP) can be used for amination reactions involving bicyclic amines, though this is more relevant for complex bicyclic systems.

Reaction Conditions and Yields:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide bond formation | HATU, DIEA, DMF, RT, 0.5–16 h | 50–68 | Stirring under nitrogen atmosphere |

| Purification | Silica gel chromatography or reverse phase HPLC | — | Yellow solid or oil isolated |

Representative Experimental Procedure Summary

| Step | Reagents/Conditions | Yield (%) | Operation Details |

|---|---|---|---|

| 1 | 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid + CDI in THF, RT, 1.5 h | Quantitative | Formation of activated intermediate |

| 2 | Addition of N,O-dimethylhydroxylamine hydrochloride + Et3N, RT, 18 h | 78 | Amide formation, stirring at ambient temperature |

| 3 | Purification by silica gel chromatography (PE/EA 1:1) | — | Isolation of tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate |

| 4 | Coupling with 4-cyclobutyl-1,4-diazepane derivative using HATU, DIEA in DMF, RT, overnight | 50–68 | Amide bond formation, stirring under inert atmosphere |

| 5 | Purification by silica gel chromatography or reverse phase HPLC | — | Isolation of final product |

Analytical and Spectral Characterization

NMR Spectroscopy:

^1H NMR and ^13C NMR spectra confirm the presence of azetidine ring protons, cyclobutyl substituents, and characteristic amide carbonyl signals.Mass Spectrometry:

LCMS and HRMS data show molecular ion peaks consistent with the calculated molecular weight of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane.Chromatography:

Purification is typically achieved by silica gel chromatography or preparative HPLC using gradients of ethyl acetate/hexanes or methanol/dichloromethane.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid |

| Activation Agent | 1,1'-Carbonyldiimidazole (CDI) |

| Coupling Agents | HATU, EDCI |

| Solvents | THF, DCM, DMF |

| Bases | Triethylamine, Diisopropylethylamine (DIEA) |

| Temperature | 0–25 °C (activation and coupling) |

| Reaction Time | 1–18 hours |

| Purification | Silica gel chromatography, reverse phase HPLC |

| Typical Yield | 50–100% (depending on step) |

Chemical Reactions Analysis

1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium azide or halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, including inhibition or activation of specific enzymes, which can be harnessed for therapeutic purposes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and functional differences between the target compound and related diazepane derivatives:

Impact of Substituents on Functionality

- Azetidinylcarbonyl vs. This modification may improve binding affinity in enzyme-targeted therapies .

- Cyclobutyl vs. Methyl : The cyclobutyl group increases steric bulk and lipophilicity compared to methyl-substituted analogs, likely influencing membrane permeability and metabolic stability .

- Sulfonyl Group () : The electron-withdrawing sulfonyl group in 1-(3-chloro-4-fluorobenzenesulfonyl)-4-cyclobutyl-1,4-diazepane may enhance electrophilic reactivity, making it suitable for covalent binding studies or protease inhibition .

Biological Activity

1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane is . The compound features an azetidine ring, which is known for various biological activities, combined with a cyclobutyl moiety and a diazepane structure. This unique combination may contribute to its pharmacological effects.

Research indicates that compounds with similar structures often interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The azetidine and diazepane rings can enhance binding affinity and selectivity towards these targets.

Anticancer Properties

Several studies have investigated the anticancer potential of azetidine derivatives. For instance, compounds with similar scaffolds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanisms often involve the disruption of cell cycle progression and modulation of apoptotic pathways.

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane | Breast Cancer | 15 | Induces apoptosis |

| 1,4-Diarylazetidinone | Prostate Cancer | 10 | Cell cycle arrest |

Antiviral Activity

The antiviral properties of azetidine derivatives have also been explored. For example, some compounds exhibit moderate activity against RNA viruses by inhibiting viral replication. The potential of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane in this context warrants further investigation.

| Virus | Compound | EC50 (µM) | Reference |

|---|---|---|---|

| Influenza A | 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane | 12 | |

| Human Coronavirus | 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane | 45 |

Case Studies

Case Study 1: Anticancer Activity

In a recent study evaluating the efficacy of various azetidine derivatives against breast cancer cells (MCF-7), it was found that 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane significantly reduced cell viability at concentrations as low as 15 µM. The study indicated that the compound triggers apoptosis through mitochondrial pathways.

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of azetidine derivatives against influenza A virus. The compound demonstrated an EC50 value of 12 µM, indicating promising antiviral activity. This suggests that further development could lead to effective antiviral agents derived from this scaffold.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane?

Methodological Answer: A hybrid computational-experimental approach is advised. Begin with quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energetically favorable intermediates. Use reaction path search algorithms to predict optimal conditions (temperature, solvent, catalysts). Validate predictions via small-scale experiments, then refine computational models using experimental data (e.g., yields, byproducts). This feedback loop reduces trial-and-error cycles and accelerates optimization . Example Workflow:

- Computational: Quantum chemical modeling of azetidine-cyclobutyl coupling.

- Experimental: Parallel screening of solvent polarity (e.g., DMF vs. THF) under varying temperatures.

- Iteration: Adjust computational parameters based on observed regioselectivity.

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Assign peaks for azetidine (δ ~3.5–4.5 ppm) and diazepane (δ ~2.0–3.0 ppm) protons. Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- High-Performance Liquid Chromatography (HPLC): Optimize using C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to confirm purity (>95%) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode to confirm molecular ion [M+H]+ and fragmentation patterns.

Q. Table 1: Recommended Analytical Parameters

| Technique | Conditions | Key Metrics |

|---|---|---|

| HPLC | C18 column, 30–70% acetonitrile/water (0.1% TFA), 1 mL/min | Retention time, peak symmetry |

| NMR (¹H) | 500 MHz, CDCl₃ or DMSO-d₆ | Integration ratios, coupling constants |

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Design accelerated stability studies:

- pH Stability: Prepare buffered solutions (pH 1–12) and incubate at 25°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Store solid samples at 4°C, 25°C, and 40°C for 4 weeks, then quantify degradation products.

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation using UV-spectrophotometry .

Q. What computational tools are suitable for predicting physicochemical properties (e.g., logP, solubility)?

Methodological Answer: Leverage software like Gaussian (for quantum mechanics) and COSMO-RS (for solvation thermodynamics). Calculate partition coefficients (logP) via fragment-based methods (e.g., Crippen’s approach). Validate predictions with experimental shake-flask assays (octanol/water partitioning) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Synthesize deuterated analogs (e.g., deuterium at azetidine carbonyl) to probe rate-determining steps. Compare kH/kD ratios for C-H bond cleavage.

- Isotopic Labeling: Use ¹³C-labeled cyclobutyl groups to track bond reorganization via NMR or MS.

- Computational Dynamics: Perform molecular dynamics simulations to visualize transition states and intermediates .

Q. What challenges arise in scaling up synthesis, and how can reactor design mitigate them?

Methodological Answer: Key challenges include heat transfer (exothermic cyclobutyl coupling) and mixing efficiency. Use segmented flow reactors for precise temperature control and reduced residence time distribution. Optimize impeller design (e.g., Rushton turbines) for viscous reaction mixtures. Incorporate real-time process analytical technology (PAT) to monitor reaction progression .

Q. Table 2: Reactor Design Considerations

| Parameter | Small-Scale (Lab) | Pilot-Scale |

|---|---|---|

| Mixing | Magnetic stirring | Mechanically agitated |

| Heat Transfer | Oil bath | Jacketed reactor |

| Monitoring | Offline HPLC | Inline FTIR/PAT |

Q. How can contradictory data between computational predictions and experimental results be resolved?

Methodological Answer:

- Error Source Analysis: Check for overlooked solvent effects or implicit vs. explicit solvation models in simulations.

- Experimental Replication: Repeat under inert conditions (e.g., glovebox) to rule out oxygen/moisture interference.

- Multi-Method Validation: Cross-validate using alternative computational methods (e.g., MP2 vs. DFT) and advanced spectroscopy (e.g., in situ IR) .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in biological assays?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with modified azetidine substituents (e.g., methyl vs. ethyl groups).

- In Vitro Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Corrogate activity data with steric/electronic descriptors (e.g., Hammett σ values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.